2-Methyl-6-nitro-3-phenyl-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Organic Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org Its derivatives are widespread in nature, forming the core of many biologically active compounds. nih.govwisdomlib.org Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.govwikipedia.org The versatility of the indole scaffold allows for a vast array of substitutions, leading to a rich diversity of chemical properties and biological activities. wisdomlib.orgopenmedicinalchemistryjournal.com This has made indole derivatives a focal point of research in medicinal chemistry and materials science. nih.govresearchgate.net
The interest in these compounds is driven by their potential applications in various fields. In medicine, indole derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. wisdomlib.orgopenmedicinalchemistryjournal.com For instance, indole-3-carbinol, found in cruciferous vegetables, has been investigated for its cancer-preventive properties. nih.gov In agriculture, the plant hormone auxin (indole-3-acetic acid) is crucial for plant growth and development. openmedicinalchemistryjournal.com The inherent properties of the indole ring system, combined with the effects of various substituents, continue to make it a privileged scaffold in the design of novel functional molecules.
Overview of Substituted Indole Research
Research into substituted indoles is a dynamic and ever-expanding field. researchgate.net Scientists are continuously developing new synthetic methodologies to create diverse indole derivatives with specific functionalities. openmedicinalchemistryjournal.com These methods range from traditional approaches like the Fischer, Bartoli, and Bischler indole syntheses to modern, transition-metal-catalyzed cross-coupling and C-H functionalization reactions. researchgate.netacs.org The goal is often to achieve site-selective substitution on the indole ring, which can be challenging due to the presence of multiple reactive positions. researchgate.net
A significant area of focus is the synthesis of indoles with substituents at various positions, such as the C2, C3, and N1 positions, as well as on the benzene ring. researchgate.netchapman.edu For example, 3-substituted indoles are of particular interest due to their prevalence in biologically active molecules. chapman.edu Researchers have developed one-pot, multi-component reactions to efficiently synthesize these compounds. openmedicinalchemistryjournal.comchapman.edu Furthermore, the introduction of different functional groups, such as nitro groups, can significantly modulate the electronic properties and reactivity of the indole core, opening up new avenues for further chemical transformations and biological applications. nih.gov
Structural Context of 2-Methyl-6-nitro-3-phenyl-1H-indole within Indole Chemistry
This compound is a specific example of a substituted indole that embodies several key structural features. Its core is the indole bicyclic system. The substituents on this core are a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41018-88-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-6-nitro-3-phenyl-1H-indole |
InChI |
InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17(18)19)9-14(13)16-10/h2-9,16H,1H3 |
InChI Key |
KYHPPRDWFXUZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Nitro 3 Phenyl 1h Indole and Analogues
Classical Indole (B1671886) Synthesis Approaches
Traditional methods for indole synthesis have been refined over more than a century and offer robust, albeit sometimes harsh, conditions for the construction of the indole nucleus.
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole formation. wikipedia.orgthermofisher.comyoutube.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com
For the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole, the logical starting materials would be (4-nitrophenyl)hydrazine and 1-phenylpropan-2-one (phenylacetone). The reaction proceeds through the formation of the corresponding hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride. wikipedia.org
| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Theoretical Yield |
| (4-nitrophenyl)hydrazine | 1-phenylpropan-2-one | Acid catalyst (e.g., HCl, ZnCl₂) | This compound | Variable |
While being a powerful tool, the Fischer synthesis can sometimes suffer from issues of regioselectivity when using unsymmetrical ketones, and the strongly acidic and high-temperature conditions may not be suitable for sensitive substrates. thermofisher.com
Madelung Indole Synthesis
The Madelung synthesis provides an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgresearchgate.netquimicaorganica.org This method is particularly useful for the preparation of indoles that may be difficult to access via electrophilic substitution. wikipedia.org
To synthesize this compound using this approach, the required precursor would be N-(2-methyl-5-nitrophenyl)-N-phenylacetamide. The reaction is typically carried out with a strong base such as sodium or potassium alkoxide in an inert solvent at elevated temperatures. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the ortho-methyl group, followed by a nucleophilic attack of the resulting carbanion onto the amide carbonyl, leading to the cyclized product after dehydration. wikipedia.org
| Starting Material | Base | Temperature | Product |
| N-(2-methyl-5-nitrophenyl)-N-phenylacetamide | Sodium ethoxide or Potassium tert-butoxide | 200-400 °C | This compound |
Modifications to the Madelung synthesis have been developed to allow for milder reaction conditions, often by introducing electron-withdrawing groups to increase the acidity of the ortho-methyl protons. researchgate.net
Other Named Reactions for Indole Formation
Several other classical named reactions offer pathways to substituted indoles, each with its own scope and limitations.
Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net This could be a viable route for analogues of the target compound.
Bischler–Möhlau Indole Synthesis: This reaction forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778). wikipedia.orgnih.gov While applicable for the 2-phenylindole (B188600) core, introducing the additional methyl and nitro groups would require appropriately substituted starting materials and careful consideration of regioselectivity. The reaction conditions can be harsh, often leading to moderate yields. wikipedia.org
Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile for preparing 2,3-disubstituted indoles. wikipedia.orgscilit.com For the target molecule, this would involve the reaction of 2-iodo-4-nitroaniline (B1222051) with 1-phenyl-1-propyne. The regioselectivity generally places the more sterically demanding group of the alkyne at the 2-position of the indole. wikipedia.org
Modern Catalytic and Metal-Mediated Syntheses
Contemporary organic synthesis has seen the rise of powerful catalytic methods that often offer milder reaction conditions, greater functional group tolerance, and higher selectivity compared to classical approaches.
Palladium-Catalyzed Reactions
Palladium catalysis has become a cornerstone of modern organic synthesis, and numerous methods for indole formation have been developed. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization strategies.
One relevant approach is the reductive N-heteroannulation of 2-nitrostyrenes in the presence of a palladium catalyst and a reducing agent, often carbon monoxide. acs.orgcapes.gov.br To synthesize this compound, a potential precursor would be a suitably substituted 2-nitrostyrene derivative. The reaction typically proceeds in moderate to excellent yields and is tolerant of a range of functional groups. acs.org
Another powerful palladium-catalyzed method is the Larock indole synthesis, as mentioned earlier, which provides a direct route to 2,3-disubstituted indoles. wikipedia.orgsynarchive.comacs.org
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Reductive Cyclization | Substituted 2-nitrostyrene | Pd(OAc)₂ / PPh₃, CO | Tolerant of various functional groups |
| Larock Heteroannulation | 2-iodo-4-nitroaniline, 1-phenyl-1-propyne | Pd(OAc)₂, Base, Ligand | High regioselectivity for 2,3-disubstitution |
Gold-Catalyzed Approaches
Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, particularly through the activation of alkynes towards nucleophilic attack. acs.orgscispace.com A significant development in this area is the gold-catalyzed intramolecular redox cyclization of o-alkynylnitroarenes. researchgate.net This reaction provides a direct route to 2-substituted indoles, where the nitro group acts as an internal oxidant.
For the synthesis of analogues of this compound, a potential starting material would be a 1-(alkynyl)-2-nitrobenzene derivative. The gold catalyst activates the alkyne, facilitating an intramolecular attack by the nitro group, which is subsequently reduced in the catalytic cycle. This methodology is noted for its efficiency and tolerance of a broad range of functional groups. frontiersin.org
| Starting Material | Catalyst | Key Transformation | Product |
| Substituted o-alkynylnitroarene | Gold(I) or Gold(III) complex | Intramolecular redox cyclization | 2-Substituted indole |
These modern catalytic methods offer promising avenues for the synthesis of this compound and its derivatives, often with advantages in terms of yield, selectivity, and milder reaction conditions compared to their classical counterparts.
Cobalt-Based Catalysis for C-H Methylation
Recent advancements in C-H activation have highlighted the utility of cobalt catalysts for the late-stage methylation of complex molecules. nih.gov This approach is particularly valuable in medicinal chemistry for accessing analogues of drug candidates. nih.gov While direct cobalt-catalyzed methylation of a pre-formed 6-nitro-3-phenyl-1H-indole at the C2 position to yield the target molecule is a plausible strategy, the literature more broadly supports the use of cobalt for C-H alkylation of indoles. rsc.orgrsc.org For instance, cobalt-catalyzed C-H alkylation of indoles using alcohols, including methanol, has been demonstrated, offering a direct route to substituted indoles. rsc.org Furthermore, cobalt(III)-catalyzed C2-selective C-H alkynylation of indoles has been achieved, showcasing the versatility of cobalt in functionalizing the indole core. acs.org The enantioselective C-H arylation of indoles has also been reported using cobalt catalysis, which could be relevant for constructing the 3-phenyl substituent with specific stereochemistry if required. nih.gov
A general cobalt-catalyzed C-H alkylation of indoles using carboxylic acids has also been developed, which could theoretically be applied to introduce the methyl group at the C2 position. rsc.org
Table 1: Overview of Cobalt-Catalyzed Reactions for Indole Functionalization
| Reaction Type | Catalyst System | Key Features | Reference(s) |
| Late-Stage C-H Methylation | Cobalt catalyst with a boron-based methyl source | Enables derivatization of complex molecules. | nih.gov |
| C-H Alkylation with Alcohols | Heterogeneous cobalt nanoparticles on N-doped carbon | Utilizes a "borrowing hydrogen" methodology. | rsc.org |
| C-H Alkylation with Carboxylic Acids | Co(acac)₃ and Triphos | Direct functionalization with readily available acids. | rsc.org |
| C2-Selective C-H Alkynylation | Cobalt(III) catalyst with hypervalent iodine-alkyne reagents | Provides efficient synthesis of C2-alkynylated indoles. | acs.org |
| Enantioselective C-H Arylation | Cobalt catalyst with an N-heterocyclic carbene ligand | Furnishes atropoisomeric C2-arylated indoles. | nih.gov |
Copper-Mediated Oxidative Functionalizations
Copper catalysts play a significant role in the synthesis and functionalization of indole derivatives. Copper-mediated cross-coupling reactions with double C-H activation have been developed to access indole-containing biheteroaryls. nih.gov This type of chemistry could be envisioned for the introduction of the phenyl group at the C3 position. Copper(II)-catalyzed aerobic oxidative coupling of indoles with furans has also been demonstrated, highlighting the ability of copper to facilitate the formation of new carbon-carbon bonds at the indole core under sustainable conditions. rsc.org
In the context of building the indole ring system, copper-catalyzed multicomponent reactions have been employed for the synthesis of complex spiro-fused carbazoles starting from 2-methyl-1H-indole. nih.gov Furthermore, copper-catalyzed methods have been utilized for the direct C6-arylation of indoles, which is a pertinent strategy for introducing substituents onto the benzene (B151609) portion of the indole nucleus, although this specific example does not involve a nitro group. acs.org The functionalization of organic molecules, including the oxidation of alcohols and amines, can also be achieved using copper-based catalytic systems. nih.gov
Table 2: Copper-Mediated Reactions in Indole Synthesis and Functionalization
| Reaction Type | Catalyst System | Key Features | Reference(s) |
| Cross-Coupling of Indoles and Azoles | Copper-mediated or copper-catalyzed with O₂ as co-oxidant | Double C-H activation for biheteroaryl synthesis. | nih.gov |
| Aerobic Oxidative Coupling with Furans | Cu(II) catalyst | Sustainable methodology using air as the terminal oxidant. | rsc.org |
| Multicomponent Diels-Alder Reaction | CuSO₄ | In situ generation of dienes from 2-methylindole (B41428). | nih.gov |
| Direct C6-Arylation | CuO with diaryliodonium triflate salts | Site-selective functionalization of the indole C6 position. | acs.org |
Reductive and Oxidative Cyclization Strategies
Cyclization reactions are fundamental to the synthesis of the indole core. Both reductive and oxidative pathways, starting from appropriately substituted precursors, are well-established.
Reductive Cyclization of Nitrobenzene and Nitrostyrene (B7858105) Derivatives
The reductive cyclization of nitro-containing aromatic compounds is a powerful method for indole synthesis. The classic Reissert indole synthesis, for instance, involves the reductive cyclization of an o-nitrophenylpyruvic acid. studfile.net A more direct and widely used approach is the reductive cyclization of 2-nitrostyrene derivatives. wvu.edusci-hub.se This transformation can be achieved using various reducing agents and catalysts.
Palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide (CO) or a CO surrogate like phenyl formate (B1220265) is a well-documented method for synthesizing indoles. mdpi.comunimi.itresearchgate.net These reactions are atom-efficient and can be performed under relatively mild conditions. mdpi.comunimi.it The nature of the substituents on the nitrostyrene can influence the reaction's success, with α-aryl-β-nitrostyrenes often giving good results. mdpi.comresearchgate.net This method is particularly relevant for the synthesis of this compound, as a suitably substituted nitrostyrene could directly cyclize to the desired product. Palladium-catalyzed double reductive cyclization has also been used to synthesize more complex fused indole systems. nih.gov
Other methods for the reductive cyclization of nitroaromatics include the use of tin(II) chloride and photochemical conditions with a Knölker catalyst. rsc.org
Oxidative Cyclization of Anilines and Vinyl Anilides
Oxidative cyclization provides an alternative route to indoles, often starting from anilines or their derivatives. Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, offers an atom-economical assembly of the indole ring. acs.orgacs.org This process involves the oxidative linkage of two C-H bonds under mild conditions with molecular oxygen as the oxidant. acs.org Similarly, the direct palladium-catalyzed oxidative coupling of two C-H bonds within N-aryl enamines is an efficient method for forming substituted indoles. nih.gov
The oxidative cyclization of 2-vinylanilides is another effective strategy. An electrocatalytic dehydrogenative cyclization of 2-vinylanilides has been developed, which proceeds without the need for external chemical oxidants. organic-chemistry.org This method utilizes an organic redox catalyst to generate a nitrogen-centered radical that undergoes intramolecular cyclization. organic-chemistry.org Additionally, an intramolecular oxidative amino-hydroxylation of o-allenyl anilines has been reported to form indole products. nih.gov
Functionalization and Derivatization Techniques
Once the indole core is formed, further functionalization can be carried out to introduce or modify substituents.
Electrophilic Substitution on Indole Ring Systems
The indole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The C3 position is generally the most reactive site for electrophilic attack. However, if the C3 position is blocked, substitution can occur at other positions, including the C2, C4, and C6 positions.
For the synthesis of this compound, nitration is a key step. The nitration of an indole derivative can be achieved using various nitrating agents. evitachem.com For instance, nitration of indole itself can lead to the formation of 6-nitroindole (B147325). evitachem.com A simple and practical method for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds has been developed under transition metal-free conditions. rsc.org It is important to note that the directing effects of existing substituents on the indole ring will influence the position of nitration. chemguide.co.uk
A non-acidic and non-metallic method for the regioselective synthesis of 3-nitroindoles has been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride. nih.gov While this method targets the C3 position, it highlights the ongoing development of milder nitration procedures.
Direct and Selective Alkylation/Methylation of Indoles
The introduction of a methyl group onto the indole ring is a critical step in forming the target compound. While direct alkylation of the indole nucleus can be complex, various methods have been developed to achieve this transformation.
Indoles can undergo methylation using reagents like methyl iodide. bhu.ac.in The reaction with methyl iodide in dimethylformamide typically occurs at elevated temperatures (around 80°C) and often yields the 3-methyl derivative as the main product through electrophilic substitution at the electron-rich C3 position. bhu.ac.in To achieve substitution at the C2 position, the more acidic N-H proton is often replaced first by N-substitution, which can then direct metallation and subsequent alkylation to the C2 position. bhu.ac.in For instance, N-substituted indoles can be lithiated at the C2 position, followed by reaction with an electrophile like methyl iodide. bhu.ac.in
Another approach involves the use of methylating agents such as dimethyl sulfate (B86663) or methyl iodide under basic conditions, which facilitates the reaction. evitachem.com For 2,3-disubstituted indoles, regioselective alkylation at other positions, such as C6, has been achieved using specific catalysts like indium(III) triflate, highlighting the possibility of functionalizing the benzene ring portion of the indole. nih.govacs.org
In the context of synthesizing this compound, the methyl group at the C2 position is most commonly incorporated as part of the initial indole scaffold construction rather than through direct methylation of a pre-formed 3-phenyl-6-nitroindole. This is often achieved via condensation reactions like the Fischer indole synthesis.
Condensation Reactions for Scaffold Construction
Condensation reactions are the cornerstone of indole synthesis, allowing for the construction of the bicyclic indole core from acyclic precursors. The Fischer and Bischler-Möhlau syntheses are two of the most prominent methods applicable to the formation of the 2-methyl-3-phenylindole skeleton.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for preparing indoles. bhu.ac.inwikipedia.org The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com
To construct a 2-methyl-3-phenylindole scaffold, one would react a phenylhydrazine with a ketone containing the required phenyl and methyl groups, such as 1-phenylpropan-2-one. The reaction proceeds through several steps:
Formation of the phenylhydrazone.
Isomerization to an enamine tautomer. byjus.com
A wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions. wikipedia.orgbyjus.com
Loss of an ammonia molecule and subsequent aromatization to form the stable indole ring. wikipedia.orgbyjus.com
The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline, leading to the formation of a 2-aryl-indole. wikipedia.orgwikipedia.org While historically significant, the reaction often requires harsh conditions and can result in low yields. wikipedia.org The mechanism proceeds through the formation of a 2-arylaminoketone intermediate, which then undergoes cyclization. drugfuture.com Recent modifications have introduced milder conditions, such as using lithium bromide as a catalyst or employing microwave irradiation to improve the process. wikipedia.orgwikipedia.org For the synthesis of the specific target compound, this method is less direct as it typically yields 2-aryl indoles, whereas the target has a methyl group at the C2 position and a phenyl group at C3.
Table 1: Comparison of Major Indole Condensation Reactions
| Synthesis Method | Starting Materials | Key Features | Catalysts |
| Fischer Indole Synthesis | Phenylhydrazine and an aldehyde/ketone (e.g., 1-phenylpropan-2-one) | Highly versatile; most common method; forms 2,3-disubstituted indoles. bhu.ac.inwikipedia.org | Brønsted or Lewis acids (HCl, ZnCl₂, PPA). wikipedia.org |
| Bischler-Möhlau Synthesis | α-Haloketone (e.g., α-bromo-acetophenone) and excess aniline | Forms 2-substituted indoles; often requires harsh conditions. wikipedia.orgdrugfuture.com | Historically heat; modern variants use LiBr or microwave irradiation. wikipedia.org |
Strategies for Introducing Nitro and Phenyl Substituents
The introduction of the phenyl group at C3 and the nitro group at C6 can be achieved either by incorporating them into the starting materials of a condensation reaction or by functionalizing the indole ring after its formation.
Introduction of the Phenyl Substituent
The phenyl group at the C3 position is typically introduced via the ketone precursor in a Fischer indole synthesis. Using 1-phenylpropan-2-one as the carbonyl component in the reaction with phenylhydrazine directly installs the methyl group at C2 and the phenyl group at C3 of the resulting indole.
Alternatively, modern cross-coupling reactions provide a powerful method for creating C-C bonds. Palladium-catalyzed reactions, such as the Suzuki coupling, can be used to attach a phenyl group to a pre-functionalized indole ring (e.g., a 3-bromoindole). evitachem.comresearchgate.netnih.gov The Suzuki reaction typically involves the coupling of an organoboron compound (like phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com
Introduction of the Nitro Substituent
The 6-nitro group is generally introduced via electrophilic aromatic substitution on the indole ring.
Direct Nitration: The nitration of the pre-formed 2-methyl-3-phenylindole core is a common strategy. The regioselectivity of indole nitration is highly dependent on the reaction conditions.
Nitration with concentrated nitric acid in concentrated sulfuric acid on a 2-substituted indole (like 2-methylindole or 2-phenylindole) typically directs the substitution to the 5-position. bhu.ac.inumn.eduumn.edu This is because under strongly acidic conditions, the indole nitrogen protonates, and the resulting indolium ion directs the incoming electrophile (NO₂⁺) to the 5-position of the benzene ring. bhu.ac.in
Nitration under less acidic conditions, for example using benzoyl nitrate or carrying out the reaction in acetic acid, can lead to substitution at the 3-position. bhu.ac.in If the 3-position is already occupied, as in 2-methyl-3-phenylindole, nitration may occur at the 6-position. Studies on 2-phenylindole have shown that nitration in concentrated nitric acid can yield the 3,6-dinitro derivative, suggesting that the 6-position is accessible to electrophilic attack. umn.edu
Nitration via Precursor: An alternative route involves using a nitrated starting material in the Fischer indole synthesis. For example, reacting (4-nitrophenyl)hydrazine with 1-phenylpropan-2-one would lead to the formation of 2-methyl-3-phenyl-6-nitro-1H-indole. Research has shown that nitrophenylhydrazines can be successfully used in the Fischer synthesis to produce nitroindoles directly, although reaction conditions may need to be adjusted, for instance by using a mixture of acetic and hydrochloric acid to achieve reasonable yields. nih.gov
Table 2: Common Reagents for Indole Functionalization
| Functional Group | Reagent/Method | Position | Comments |
| Methyl (C2) | Included in ketone precursor (Fischer Synthesis) | C2 | Most common and direct method. |
| Phenyl (C3) | Included in ketone precursor (Fischer Synthesis) | C3 | Integrated into the initial scaffold construction. |
| Phenyl (C3) | Suzuki Coupling (e.g., Phenylboronic acid + Pd catalyst) | C3 | Requires a pre-halogenated indole (e.g., 3-bromoindole). evitachem.comnih.gov |
| Nitro (C6) | (4-Nitrophenyl)hydrazine (Fischer Synthesis) | C6 | Incorporates the nitro group from the start. nih.gov |
| Nitro (C5/C6) | Conc. HNO₃ / Conc. H₂SO₄ | C5 | Strong acidic conditions favor C5 nitration. umn.edu |
| Nitro (C6) | Conc. HNO₃ | C6 | Potentially accessible, as seen in the formation of 3,6-dinitro-2-phenylindole. |
Chemical Reactivity and Transformation Mechanisms of 2 Methyl 6 Nitro 3 Phenyl 1h Indole
Reactivity of the Indole (B1671886) Nucleus
The indole core, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, possesses a rich and varied reactivity. The pyrrole ring is inherently electron-rich, making the indole nucleus significantly more reactive towards electrophiles than benzene. youtube.com In a typical indole, electrophilic substitution occurs preferentially at the C3 position, which is approximately 10¹³ times more reactive than a position on a benzene ring. youtube.com However, in 2-Methyl-6-nitro-3-phenyl-1H-indole, the C3 position is already substituted with a phenyl group.
For 2,3-disubstituted indoles, the site of further functionalization is directed by the existing substituents and the reaction conditions. While the C3 position is the most nucleophilic in unsubstituted indoles, strong acids can protonate this site, leading to the formation of an indoleninium ion. youtube.comnih.gov In a 3-substituted indole, protonation can occur at the C2 position. nih.gov This modification of the indole's electronic structure can redirect electrophilic attack to the benzene portion of the molecule, often to the C5 or C6 positions. youtube.comfrontiersin.org Specifically for 2,3-disubstituted indoles, metal-free catalytic methods have been developed for the remote C6-functionalization, highlighting the possibility of directing reactions to this position under specific Brønsted acid catalysis. frontiersin.orgrsc.org
The C2-C3 π-bond of the indole nucleus can also participate in cycloaddition reactions, behaving like an alkene. wikipedia.orgyoutube.com Both intramolecular and intermolecular cycloadditions have been documented for various indole derivatives. wikipedia.org
Role of Nitro Group in Reactivity and Transformations
The nitro group (-NO₂) at the C6 position exerts a profound influence on the reactivity of the entire molecule. As a powerful electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com This deactivation makes further substitution on the benzene ring challenging.
Conversely, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the indole nucleus. This property is particularly significant in dearomatization reactions, where the indole ring loses its aromaticity through reactions with nucleophiles. rsc.orgresearchgate.net Studies on 3-nitroindoles have shown they are excellent substrates for reactions with electron-rich species, leading to C2-functionalized indolines. rsc.org This suggests that the 6-nitro group in this compound would make the pyrrole ring more susceptible to nucleophilic attack, potentially leading to dearomatized intermediates.
A primary transformation of the nitro group itself is its reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic chemistry, as it opens up a vast array of further functionalization possibilities, such as diazotization and subsequent coupling reactions. For instance, related 5-nitroindole (B16589) derivatives can be efficiently produced from the reduction of 5-nitroisatin (B147319) using a mixed borohydride (B1222165) reducing agent like ZrCl₄/NaBH₄. nih.govresearchgate.net
Transformations Involving Substituents (Methyl, Phenyl)
The C2-methyl group can be a site for various transformations. While direct chemical oxidation or functionalization can be challenging, biochemical systems demonstrate its potential reactivity. For example, in the biosynthesis of the thiopeptide antibiotic Thiostrepton, the process is initiated by the tandem transamination and selective oxygenation of a 2-methyl-tryptophan precursor, leading to an indole ring expansion. nih.gov In synthetic chemistry, the protons on the C2-methyl group can exhibit some acidity and could potentially be involved in condensation reactions under strong basic conditions.
The C3-phenyl group primarily influences the steric environment around the C3 and C2 positions. Direct transformations on the C3-phenyl ring itself, such as electrophilic substitution, are less common in the context of indole reactivity, as reactions tend to favor the more reactive indole nucleus. However, under forcing conditions, standard aromatic substitution reactions could occur on the phenyl ring, with the indole moiety acting as a deactivating substituent.
Reaction Mechanisms and Intermediates
The transformations of this compound can proceed through complex mechanisms involving various intermediates.
Cascade Transformations and Rearrangement Pathways
Cascade reactions, where multiple bonds are formed in a single synthetic operation, are a powerful tool in organic synthesis. Indole derivatives, including nitroindoles, are excellent substrates for such transformations. nih.govrsc.orgresearchgate.net For instance, domino reactions of 2-nitroindoles with olefins can proceed through tandem [4+2] and [3+2] cycloadditions to build complex polycyclic structures. rsc.org The nitronate intermediate formed in the initial cycloaddition can act as a 1,3-dipole, which is then trapped by a dipolarophile. rsc.org
In a related system, the reaction of 3-(2-nitroethyl)-1H-indoles can be activated towards a cascade transformation that proceeds through a spirocyclic iminium species, ultimately leading to rearranged products like 2-(1H-indol-2-yl)acetonitriles. nih.gov Furthermore, rearrangement pathways such as a retro Friedel-Crafts/Friedel-Crafts process have been observed in the hydroarylation of N-H indoles, leading to the thermodynamic product via isomerization of the initial kinetic product. nih.gov
Proton Transfer and Charge Delocalization Dynamics
Proton transfer is a fundamental step in many reactions of indoles. The protonation state of the indole nitrogen and the C3 carbon significantly affects the molecule's reactivity. youtube.com The pKa of the N-H proton in indole is approximately 16.2, indicating its weak acidity. wikipedia.org The presence of the electron-withdrawing nitro group would be expected to lower this pKa, making the N-H proton more acidic.
Computational studies provide valuable insights into the charge distribution and electronic properties of such molecules. nih.govnih.govresearchgate.net Density Functional Theory (DFT) calculations on related nitro-indole systems have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov The HOMO-LUMO gap is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity. The electrostatic potential surface, which can also be calculated, reveals the charge distribution across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. nih.gov For instance, in related trisubstituted indoles, the HOMO is often localized over the indole ring, while the LUMO may be distributed over the substituents, depending on their nature. nih.gov These computational tools are essential for understanding the dynamics of charge delocalization during a chemical reaction. nih.gov
Functional Group Tolerance in Reactions
The utility of a chemical building block is often determined by its compatibility with a wide range of reaction conditions and functional groups. Palladium-catalyzed reactions, such as the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, have been shown to tolerate various electron-withdrawing and -donating groups on the aniline (B41778) precursors. unina.it Similarly, nickel-catalyzed cross-coupling reactions are known for their excellent functional group compatibility, tolerating esters, amines, imides, and various heterocycles. nih.gov This suggests that this compound could likely be used in such metal-catalyzed cross-coupling reactions without compromising its core structure or key functional groups. The development of systematic methods for evaluating functional group compatibility, often using a kit of diverse additives, further aids in predicting the reaction outcomes. frontiersin.org
The following table summarizes the key reactive sites and potential transformations for this compound based on the reactivity of related compounds.
| Reactive Site | Type of Reaction | Potential Products/Intermediates |
| Indole Nucleus (C4, C5, C7) | Electrophilic Aromatic Substitution | C-Substituted derivatives |
| Indole Nucleus (C2-C3 bond) | Cycloaddition | Polycyclic indole derivatives |
| Nitro Group (-NO₂) | Reduction | 6-Amino-2-methyl-3-phenyl-1H-indole |
| Nitro Group (-NO₂) | Nucleophilic Aromatic Substitution | Dearomatized intermediates |
| Methyl Group (-CH₃) | Oxidation / Condensation | Ring-expanded or C2-functionalized indoles |
| N-H Proton | Deprotonation | Indole anion |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Nitro 3 Phenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectral Analysis for Structural Confirmation
The ¹H NMR spectrum of 2-Methyl-6-nitro-3-phenyl-1H-indole is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of neighboring functional groups.
The key expected proton signals are:
N-H Proton: A broad singlet is anticipated for the indole (B1671886) N-H proton, likely appearing in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, due to its acidic nature and the presence of the electron-withdrawing nitro group.
Aromatic Protons (Indole Ring): The protons on the 6-nitro-substituted indole core will be significantly affected. The H-7 proton, adjacent to the nitro group, is expected to be the most deshielded, appearing as a doublet. The H-5 proton, also influenced by the nitro group, would likely appear as a doublet of doublets. The H-4 proton would also present as a doublet.
Aromatic Protons (Phenyl Group): The five protons of the C3-phenyl substituent would typically appear as a multiplet in the range of 7.2 to 7.6 ppm. The exact pattern depends on the rotational freedom and electronic interactions with the indole ring.
Methyl Protons: The protons of the C2-methyl group are expected to produce a sharp singlet in the upfield region, likely around 2.4-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | ~8.5 - 9.0 | Broad Singlet |
| H-7 | ~8.0 - 8.4 | Doublet |
| H-5 | ~7.8 - 8.1 | Doublet of Doublets |
| H-4 | ~7.4 - 7.6 | Doublet |
| Phenyl-H | ~7.2 - 7.6 | Multiplet |
| CH₃ | ~2.4 - 2.5 | Singlet |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
¹³C NMR Spectral Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal.
The key expected carbon signals are:
Indole Carbons: The carbon atoms of the indole ring will have varied chemical shifts. The C-6 carbon, directly attached to the electron-withdrawing nitro group, is expected to be significantly downfield. The C-2 and C-3a carbons, being part of the heterocyclic ring and adjacent to nitrogen, will also show characteristic downfield shifts. For comparison, in the related compound 3-methyl-2-phenyl indole, aromatic carbons appear in the range of δ 109.8-136.5. chemicalbook.com
Phenyl Carbons: The carbons of the C3-phenyl ring will appear in the aromatic region (typically 125-135 ppm). The ipso-carbon (the one attached to the indole ring) will have a distinct shift.
Methyl Carbon: The C2-methyl carbon will give a signal in the upfield region of the spectrum, generally between 12 and 15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~138 - 142 |
| C-3 | ~115 - 119 |
| C-3a | ~128 - 132 |
| C-4 | ~120 - 124 |
| C-5 | ~118 - 122 |
| C-6 | ~140 - 145 |
| C-7 | ~110 - 114 |
| C-7a | ~135 - 139 |
| Phenyl Carbons | ~125 - 135 |
| CH₃ | ~12 - 15 |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. For related nitro-indole compounds, characteristic IR peaks confirm the presence of nitro and indole functionalities.
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of the C-H stretching vibrations on the aromatic rings.
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are expected for the C-H stretching of the methyl group.
Nitro Group (NO₂) Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. These are among the most diagnostic peaks for this compound.
C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene (B151609) and indole rings.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |
Note: These are predicted values based on functional group analysis. Actual experimental values may vary.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While specific data for the title compound is not readily found, we can predict the key features. The symmetric vibrations and non-polar bonds often give strong Raman signals.
Aromatic Ring Vibrations: The breathing modes of the phenyl and indole rings are expected to produce strong signals in the Raman spectrum.
Nitro Group: The symmetric stretch of the NO₂ group (around 1340-1380 cm⁻¹) is typically a very strong and easily identifiable band in the Raman spectrum.
C-H Bending: Various C-H bending modes will be present but are generally weaker than the ring and nitro group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the indole ring, the phenyl group, and the nitro group, is expected to result in significant absorption in the UV and possibly the visible region.
The spectrum is likely to show multiple absorption bands corresponding to π → π* transitions of the conjugated aromatic system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted 2-methyl-3-phenyl-indole. This shift indicates a more extended and polarized electronic system, and it is plausible that the compound will appear as a colored (likely yellow) solid.
Electronic Transitions and Absorption Characteristics
The electronic absorption spectrum of this compound is dictated by the chromophoric and auxochromic groups attached to its core indole structure. The molecule comprises an indole heterocycle, a conjugated phenyl ring, and a nitro group, which together form an extended π-system. The absorption characteristics are primarily due to π → π* and n → π* electronic transitions.
The indole nucleus itself exhibits strong absorption bands in the ultraviolet region. The fusion of the benzene and pyrrole (B145914) rings results in characteristic electronic transitions. For a related compound, 2-phenyl indole, UV-Vis spectra have been recorded, providing a basis for understanding the electronic behavior of the core structure. researchgate.net The introduction of a nitro group (-NO2) at the 6-position significantly influences the electronic spectrum. The nitro group is a powerful chromophore and an electron-withdrawing group, which extends the conjugation of the indole system. This extension of conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths.
The electronic transitions in molecules like this compound can be characterized as intramolecular charge transfer (ICT) transitions. The indole ring acts as the electron donor (D) and the nitro-substituted phenyl moiety can act as the electron acceptor (A), creating a D-π-A system. nih.gov Such systems are known for their strong absorption bands. The expected transitions would include high-energy π → π* transitions associated with the benzene and indole rings, and a lower-energy ICT band, which is responsible for the color of many nitroaromatic compounds. The n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group, is also expected, though it is often weak and may be submerged by the more intense π → π* bands.
Solvatochromic Studies for Environmental Effects
Solvatochromism, the change in the color of a solution with a change in solvent polarity, provides insight into the differences in the dipole moment between the ground and excited states of a molecule. For this compound, solvatochromic studies are crucial for understanding how its electronic properties are affected by the chemical environment.
Nitroaromatic compounds often exhibit significant solvatochromism. nih.gov The interaction between the solute and solvent molecules can stabilize or destabilize the ground and excited states to different extents. In polar solvents, a molecule with a higher dipole moment in the excited state compared to its ground state will be more stabilized upon excitation, leading to a red shift (positive solvatochromism) in its absorption spectrum. Conversely, if the ground state is more polar, a blue shift (negative solvatochromism) will be observed.
Studies on other nitro-substituted heterocyclic compounds, such as nitrobenzimidazolones, have shown that the Stokes shift correlates well with solvent polarity parameters like E(T)N. nih.gov This allows for the calculation of the change in dipole moment (Δμ) between the ground and excited states. For a D-π-A molecule like this compound, an intramolecular charge transfer upon excitation is expected to significantly increase the excited-state dipole moment. Therefore, a positive solvatochromism is anticipated, with the absorption maximum shifting to longer wavelengths as the solvent polarity increases. This effect arises from the enhanced stabilization of the more polar excited state by polar solvent molecules. nih.govmdpi.com
X-ray Crystallography for Solid-State Structure
Disclaimer: Experimental crystallographic data for this compound is not publicly available. The following sections are based on data from a structurally similar compound, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, to provide a representative analysis of the expected solid-state structure.
Single Crystal X-ray Diffraction for Bond Parameters and Conformation
For the analogue 2-methyl-1-phenyl-1H-indole-3-carbonitrile, the indole ring system is nearly planar. nih.gov A key conformational feature is the relative orientation of the phenyl group at the 3-position with respect to the indole plane. In the analogue, the dihedral angle between the indole ring system and the pendant phenyl ring is 64.92 (5)°. nih.gov It is expected that the phenyl group in this compound would also be significantly twisted out of the indole plane to minimize steric hindrance with the methyl group at the 2-position and the indole ring itself. The nitro group at the 6-position is expected to be nearly coplanar with the benzene ring of the indole nucleus to maximize resonance stabilization.
A representative table of expected bond parameters, based on the analogue, is provided below.
Table 1: Representative Bond Lengths and Angles
| Parameter | Expected Value (Analog: 2-methyl-1-phenyl-1H-indole-3-carbonitrile) nih.gov |
| Bond Lengths (Å) | |
| N1-C2 | ~1.37 |
| C2-C3 | ~1.38 |
| C3-C3A | ~1.44 |
| N1-C7A | ~1.39 |
| C6-N(nitro) | ~1.47 |
| N-O(nitro) | ~1.22 |
| **Bond Angles (°) ** | |
| C7A-N1-C2 | ~108 |
| N1-C2-C3 | ~110 |
| C2-C3-C3A | ~107 |
| O-N-O(nitro) | ~124 |
| Dihedral Angles (°) | |
| Indole Ring vs. Phenyl Ring | ~65 |
Crystal System, Space Group, and Unit Cell Analysis
Based on the analysis of 2-methyl-1-phenyl-1H-indole-3-carbonitrile, the crystal structure is likely to be in one of the lower symmetry crystal systems due to the molecule's irregular shape. nih.gov The analogue crystallizes in the triclinic system in the P-1 space group, which has a center of inversion as its only symmetry element. The unit cell parameters for this analogue are detailed in the table below. These values define the dimensions and shape of the repeating unit that builds the entire crystal.
Table 2: Representative Crystal Data
| Parameter | Value (Analog: 2-methyl-1-phenyl-1H-indole-3-carbonitrile) nih.gov |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 6.3610 (5) |
| b (Å) | 9.497 (1) |
| c (Å) | 11.0210 (12) |
| α (°) | 65.97 (2) |
| β (°) | 80.52 (2) |
| γ (°) | 88.13 (2) |
| **Volume (ų) ** | 599.34 (14) |
| Z (Molecules/Unit Cell) | 2 |
Mass Spectrometry for Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its molecular ion and fragment ions. wikipedia.org
The molecular formula for this compound is C15H12N2O2. Its exact monoisotopic mass is 252.0899 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 252.
The fragmentation pattern of this compound is expected to be influenced by the stability of the indole ring and the presence of the nitro, methyl, and phenyl substituents. Key fragmentation pathways for nitroaromatic compounds involve the loss of nitro-group-related fragments. tsijournals.com The fragmentation of the parent compound, 2-methyl-3-phenyl-1H-indole (lacking the nitro group), shows a strong molecular ion at m/z 207 and a significant M-1 peak at m/z 206 due to the loss of a hydrogen atom to form a stable conjugated system. nih.gov
For this compound, the following fragmentation pathways are proposed:
Loss of NO2: A primary fragmentation pathway would be the cleavage of the C-N bond to lose a nitro radical (•NO2, 46 Da), resulting in a major fragment ion at m/z 206. This fragment corresponds to the molecular ion of 2-methyl-3-phenyl-1H-indole.
Loss of NO: Rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da) is common for nitroaromatics, which would yield a fragment at m/z 222.
Loss of O: Loss of an oxygen atom (16 Da) from the nitro group can occur, leading to a fragment at m/z 236.
Loss of CH3: Cleavage of the methyl group from the 2-position would result in a fragment at m/z 237 (M-15).
Indole Ring Fragmentation: Further fragmentation of the indole nucleus itself can lead to characteristic ions, such as the loss of HCN (27 Da) from the pyrrole ring portion of the fragments. scirp.org
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Identity |
| 252 | [C15H12N2O2]+• | Molecular Ion (M+) |
| 237 | [C14H9N2O2]+ | [M - CH3]+ |
| 222 | [C15H12NO]+• | [M - NO]+• |
| 206 | [C15H12N]+• | [M - NO2]+• |
Computational and Theoretical Investigations of 2 Methyl 6 Nitro 3 Phenyl 1h Indole
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a standard method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost.
Optimized Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Methyl-6-nitro-3-phenyl-1H-indole, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important due to the presence of the phenyl group at the 3-position, which can rotate relative to the indole (B1671886) ring. Different rotational conformations (rotamers) would have different energies, and identifying the global minimum energy conformer is crucial for understanding the molecule's prevalent shape.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-C3 | 1.39 | C2-N1-C8 | 108.5 |
| C3-C9 | 1.48 | C3-C2-N1 | 110.2 |
| C6-N2 | 1.47 | C5-C6-N2 | 119.5 |
| N2-O1 | 1.22 | O1-N2-O2 | 123.0 |
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational frequencies to these specific motions. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole ring, the symmetric and asymmetric stretches of the nitro group (NO2), and the various C-H and C-C vibrations of the aromatic rings.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential near the N-H proton of the indole ring.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Local reactivity descriptors, such as Fukui functions, can be used to predict which specific atoms within the molecule are most likely to participate in a reaction.
Table 3: Hypothetical Global Reactivity Descriptors of this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.65 |
| Chemical Hardness (η) | 1.85 |
Note: This table presents hypothetical data for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help understand the molecule's color and its behavior upon absorbing light. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* or n-π* transitions.
Simulation of Electronic Spectra (UV-Vis)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating the electronic absorption spectra of organic molecules. nih.gov These simulations predict the wavelengths at which a molecule absorbs light, corresponding to electronic transitions between molecular orbitals. For molecules with nitro groups, such as this compound, the electronic spectra are influenced by the presence of this strong electron-withdrawing group. nih.gov
Studies on related nitro-containing aromatic compounds have demonstrated that the absorption spectra can be complex, with multiple bands corresponding to different electronic transitions. For instance, in a study of 2-hydroxy-6-nitro-1-naphthaldehyde, the steady-state absorption spectrum in acetonitrile (B52724) showed distinct absorption bands. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. Computational simulations can model these effects, providing a theoretical basis for interpreting experimental UV-Vis spectra. The accuracy of these simulations depends on the chosen functional and basis set, with methods like M06-2X/def2-TZVP/PCM showing strong correlation with experimental data for a range of organic molecules. nih.gov
A simulated UV-Vis spectrum for a compound like this compound would likely exhibit characteristic peaks influenced by the indole, phenyl, and nitro functional groups. The interplay of these groups dictates the energy of the frontier molecular orbitals and, consequently, the absorption wavelengths.
Excitation Energies and Oscillator Strengths
The simulation of UV-Vis spectra is fundamentally based on the calculation of excitation energies and their corresponding oscillator strengths. nih.gov Excitation energy refers to the energy required to promote an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light.
TD-DFT is a widely used method for calculating these properties for organic molecules. nih.gov The choice of computational methodology, including the functional and basis set, significantly impacts the accuracy of the predicted excitation energies and oscillator strengths. For example, the M06-2X and ωB97XD functionals have been shown to provide superior performance compared to the more traditional B3LYP functional for calculating excitation energies. nih.gov
For this compound, the lowest energy electronic transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nitro group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, potentially leading to lower excitation energies and a red-shift in the absorption spectrum compared to the unsubstituted 2-methyl-3-phenyl-1H-indole.
Table 1: Theoretical Excitation Properties of Aromatic Compounds
| Compound | Method | Excitation Energy (eV) | Oscillator Strength |
|---|---|---|---|
| Benzene (B151609) | TD-DFT/B3LYP/6-31G* | 4.90 | 0.00 |
| Nitrobenzene | TD-DFT/B3LYP/6-31G* | 4.58 | 0.03 |
| Indole | TD-DFT/B3LYP/6-31G* | 4.65 | 0.12 |
This is an illustrative table based on typical computational results for related compounds and methods. The specific values for this compound would require dedicated calculations.
Analysis of Electronic Structure and Charge Distribution
Understanding the electronic structure and charge distribution within a molecule is fundamental to predicting its reactivity, intermolecular interactions, and physical properties. Computational chemistry offers a suite of tools to analyze these features in detail.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study the delocalization of electron density and the nature of bonding within a molecule. nih.govwisc.edu It provides insights into hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and vacant orbitals. nih.gov These interactions play a crucial role in determining the molecule's conformation and reactivity.
In the context of this compound, NBO analysis can elucidate the interactions between the indole ring, the phenyl group, and the nitro group. The analysis can quantify the charge transfer between these different parts of the molecule. The electron-withdrawing nitro group will significantly polarize the molecule, and NBO analysis can describe the resulting charge distribution. Furthermore, NBO analysis is instrumental in identifying and characterizing intermolecular interactions, such as hydrogen bonds, which are critical in the solid state. nih.govresearchgate.net For instance, weak intermolecular C-H···O and C-H···N hydrogen bonds have been identified in the crystal structure of related nitro-containing heterocyclic compounds. researchgate.netnih.gov
Table 2: Illustrative NBO Analysis Data
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(indole) | π*(C-C) | ~2-5 |
| π(C=C) | π*(C=C) | ~10-20 |
This table provides a conceptual representation of NBO results. Actual values require specific calculations for the title compound.
The Reduced Density Gradient (RDG) is a computational tool used to visualize and analyze non-covalent interactions. It provides a graphical representation of regions in the molecule where weak interactions, such as van der Waals forces and hydrogen bonds, are present. The Electron Localization Function (ELF) is another important tool that maps the probability of finding an electron pair in a given region of space. nih.gov This allows for the visualization of core electrons, covalent bonds, and lone pairs.
For this compound, RDG analysis would reveal the non-covalent interactions between the phenyl ring and the indole nucleus, as well as any intermolecular interactions in a dimer or crystal lattice. ELF analysis would provide a detailed picture of the electron distribution, highlighting the covalent bonds within the indole, phenyl, and nitro groups, and the lone pairs on the nitrogen and oxygen atoms. These analyses are performed using software like Multiwfn based on the output of DFT calculations. nih.gov
The theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule into its constituent atoms based on the topology of the electron density. nih.gov This analysis allows for the calculation of atomic properties, such as atomic charges and volumes, and provides a detailed description of the chemical bonds in terms of their bond critical points.
The atomic shell structure of this compound can be investigated using topological parameters derived from the electron density. nih.gov This provides insights into the nature of the chemical bonds and the distribution of electrons around each atomic nucleus.
Nonlinear Optical (NLO) Properties
Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit large nonlinear optical (NLO) responses. Organic materials with high NLO properties are of great interest for applications in optoelectronics and photonics. nih.gov
The presence of the electron-donating indole ring and the electron-withdrawing nitro group in this compound suggests that it may possess significant NLO properties. The phenyl group can further enhance the π-conjugation, potentially leading to a larger hyperpolarizability. Computational methods, such as TDHF (Time-Dependent Hartree-Fock) and TD-DFT, are used to calculate the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. nih.govresearchgate.net
The magnitude of the NLO response is strongly related to the electronic structure of the molecule, particularly the energy gap between the HOMO and LUMO and the extent of intramolecular charge transfer upon excitation. nih.gov The strong electron-attracting character of the nitro group is known to reduce the HOMO-LUMO gap, which can enhance the NLO properties. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-hydroxy-6-nitro-1-naphthaldehyde |
| 2-methyl-3-phenyl-1H-indole |
| Benzene |
| Nitrobenzene |
| Indole |
Electric Dipole Moment (µ) and Polarizability (α)
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extensive π-conjugated systems, such as the indole and phenyl rings in the target compound, generally exhibit high polarizability. The addition of a nitro group can further enhance polarizability due to its influence on the electronic distribution.
To illustrate the typical range of these values for similar molecules, the following table presents computational data for related compounds. It is important to note that these are not the values for this compound but serve as a reference.
| Compound | Computational Method | Dipole Moment (µ) [Debye] | Mean Polarizability (α) [a.u.] |
|---|---|---|---|
| p-Nitroaniline | DFT/B3LYP | ~7.0 - 7.7 | ~85 - 95 |
| 2-Phenylindole (B188600) | DFT | ~1.9 - 2.5 | ~160 - 180 |
| Nitrobenzene | DFT | ~4.2 | ~80 - 90 |
This table presents representative computational values for compounds structurally related to this compound to provide a qualitative context. The precise values for the target compound would require specific computational analysis.
First-Order (β) and Second-Order (γ) Hyperpolarizability
The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are tensor quantities that describe the nonlinear response of a molecule to an applied electric field. These properties are of significant interest for NLO applications, such as frequency doubling (second-harmonic generation) and optical switching.
Computational studies, often employing Density Functional Theory (DFT), are essential for predicting the hyperpolarizability of new organic materials. For instance, studies on molecules like p-nitroaniline, a benchmark NLO material, have shown that the combination of an electron-donating group and an electron-withdrawing group on a π-system leads to a large first hyperpolarizability.
The following table provides an overview of computationally determined hyperpolarizability values for related molecules, which helps in estimating the potential NLO properties of this compound.
| Compound | Computational Method | First Hyperpolarizability (β) [10-30 esu] | Second Hyperpolarizability (γ) [10-36 esu] |
|---|---|---|---|
| p-Nitroaniline | DFT | ~9 - 30 | Not widely reported |
| 2-Methyl-4-nitroaniline | TDHF/AM1 | Significant NLO response indicated | Not reported |
| Nitrobenzene | DFT | ~2 - 4 | ~10 - 15 |
This table presents representative computational values for compounds structurally related to this compound to provide a qualitative context. The precise values for the target compound would require specific computational analysis.
Theoretical calculations on similar systems suggest that the specific arrangement of the methyl, nitro, and phenyl groups on the indole ring will significantly influence the magnitude of the hyperpolarizability. The planarity of the molecule and the degree of charge transfer from the donor to the acceptor part of the molecule are critical factors. While explicit computational results for this compound are pending, the existing data on analogous structures strongly suggest that it possesses promising NLO properties worthy of further investigation.
Advanced Applications and Potential in Chemical Science and Technology
The unique electronic and structural characteristics of 2-Methyl-6-nitro-3-phenyl-1H-indole, derived from the fusion of an electron-rich indole (B1671886) nucleus with electron-withdrawing (nitro) and aromatic (phenyl) substituents, position it as a molecule of significant interest in advanced chemical science and technology. Its applications span from being a foundational building block in complex synthesis to its potential use in cutting-edge materials and catalytic systems.
Conclusion and Future Research Perspectives
Summary of Key Findings on 2-Methyl-6-nitro-3-phenyl-1H-indole
This compound is identified by its CAS number 41018-88-6. bldpharm.com Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of approximately 252.27 g/mol . guidechem.com The structure consists of an indole (B1671886) core with a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position. While it is available from commercial suppliers for research purposes, comprehensive studies detailing its synthesis, reactivity, and biological activity are not prevalent in publicly accessible literature. bldpharm.comguidechem.com Its key structural features, including the electron-withdrawing nitro group and the aromatic phenyl substituent, are known to significantly influence the electronic properties and reactivity of the indole ring system.
Unexplored Reactivity and Synthetic Avenues
The synthesis and reactivity of this compound remain largely unexplored territory, presenting significant opportunities for synthetic chemists.
Synthetic Routes: Classic indole syntheses, such as the Fischer, Bartoli, or Julia methods, could be adapted for its preparation. unina.it For instance, a potential route could involve the reaction of a suitably substituted phenylhydrazine (B124118) with an appropriate ketone. Another avenue could be the modification of a pre-existing indole core, such as 2-methyl-3-phenyl-1H-indole, via electrophilic nitration. However, controlling the regioselectivity of the nitration to favor the 6-position over other potential sites would be a critical challenge. Recent advancements in non-acidic and metal-free nitration methods could offer more selective and safer pathways. nih.gov
Reactivity: The indole core is known for its rich chemistry. Future studies could investigate:
Electrophilic Substitution: The influence of the existing substituents on further electrophilic substitution reactions on the indole ring.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 6-amino-2-methyl-3-phenyl-1H-indole, a potentially valuable intermediate for creating more complex heterocyclic systems or for use in medicinal chemistry.
Ring-Opening Reactions: Modern catalysis offers methods for the selective cleavage and annulation of indole rings to construct novel scaffolds, a strategy that remains to be applied to this specific compound. acs.org
Cross-Coupling Reactions: The N-H bond of the indole could be functionalized through various cross-coupling reactions to introduce diverse substituents.
Advancements in Spectroscopic Characterization Techniques
Thorough characterization is fundamental to understanding the compound's structure and properties. While standard techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are indispensable for structural confirmation, advanced methods could provide deeper insights. bldpharm.comunina.itresearchgate.net
High-resolution mass spectrometry (HRMS) would be essential for confirming its elemental composition. acs.orgnih.gov Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals, especially given the substituted nature of the molecule. In the solid state, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure, revealing details about bond lengths, bond angles, and intermolecular interactions, which are vital for understanding its physical properties and potential for crystal engineering. nih.gov
Future Directions in Computational Modeling and Theoretical Studies
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound, theoretical studies could be particularly illuminating.
DFT Studies: Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize its reactivity. researchgate.net
Molecular Docking: Given that many indole derivatives exhibit biological activity, molecular docking studies could be used to screen for potential interactions with various protein targets. researchgate.net This could help identify potential therapeutic areas for the compound or its derivatives.
ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, offering an early assessment of its drug-likeness. researchgate.net
Emerging Applications in Advanced Chemical Materials
The unique combination of a nitro group, a phenyl ring, and an indole scaffold suggests potential applications in materials science.
Organic Electronics: Indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the nitro and phenyl groups could make this compound a candidate for such applications, either as a building block for larger conjugated systems or as a host material.
Nonlinear Optics: The presence of electron-donating (indole nitrogen) and electron-withdrawing (nitro group) moieties within a conjugated system can lead to significant nonlinear optical (NLO) properties. This makes the compound a candidate for investigation in materials for optical devices.
Sensors: The indole ring is known to exhibit fluorescence that can be sensitive to the local environment. It is conceivable that this compound or its derivatives could be developed as fluorescent chemosensors for detecting specific ions or molecules.
Q & A
Q. How to ensure reproducibility in crystallographic studies of nitro-indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
